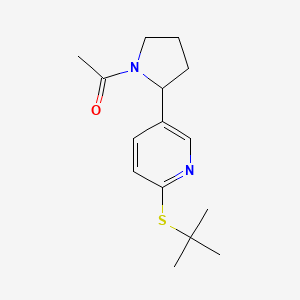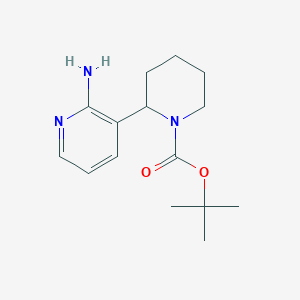
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and pyridinyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, triazole derivatives are often explored for their potential as therapeutic agents, including antifungal, antibacterial, and anticancer properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine
- (4-Chlorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
The unique combination of the fluorophenyl and pyridinyl groups in (4-Fluorophenyl)(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)methanamine may confer specific biological activities and binding affinities that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C14H12FN5 |
|---|---|
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C14H12FN5/c15-11-3-1-9(2-4-11)12(16)14-18-13(19-20-14)10-5-7-17-8-6-10/h1-8,12H,16H2,(H,18,19,20) |
Clave InChI |
HFINSPIUUKOLNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=CC=NC=C3)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






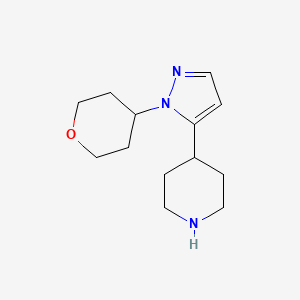



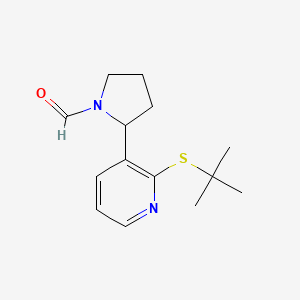

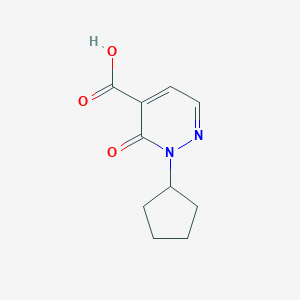
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)
